![molecular formula C14H15F2N3O B7558698 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. DFE is a synthetic compound that belongs to the class of beta-adrenergic receptor agonists, which are molecules that activate the beta-adrenergic receptors present in various cells and tissues in the body.
作用機序
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol acts by binding to the beta-adrenergic receptors present in the lungs and heart, which results in the activation of the cyclic AMP (cAMP) pathway. This pathway leads to the relaxation of the smooth muscles in the airways and the heart, which improves breathing and heart function. Additionally, this compound has been shown to inhibit the release of inflammatory mediators such as cytokines and chemokines, which can reduce inflammation in the lungs and improve lung function.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on the body. In addition to its bronchodilator and anti-inflammatory properties, this compound has been shown to increase the heart rate and cardiac output, which can improve blood flow to the body. Additionally, this compound has been shown to increase the metabolic rate and promote fat burning, which can lead to weight loss.
実験室実験の利点と制限
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for use in experiments. Additionally, this compound has been extensively studied and characterized, which makes it a well-understood compound. However, one limitation of this compound is that it can have toxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol. One area of research is the development of new formulations of this compound for use in inhalers and other delivery devices. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as obesity and diabetes. Additionally, further studies are needed to better understand the mechanisms underlying the effects of this compound on the body and to explore its potential use in combination with other drugs for the treatment of various diseases.
合成法
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol can be synthesized through a multi-step process involving the reaction of 2,4-difluoroacetophenone with 2,6-dimethylpyrimidin-4-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain pure this compound.
科学的研究の応用
1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol has been extensively studied for its potential use in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. This compound acts as a bronchodilator, which means that it relaxes the smooth muscles in the airways and improves breathing. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the airways and improve lung function.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-8-5-14(19-9(2)18-8)17-7-13(20)11-4-3-10(15)6-12(11)16/h3-6,13,20H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBMIXRWWHXYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC(C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




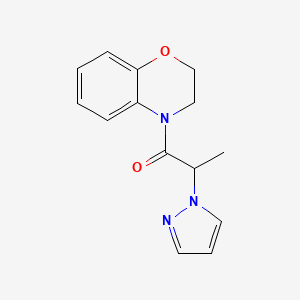
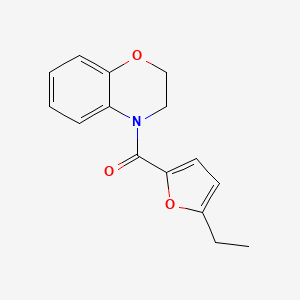
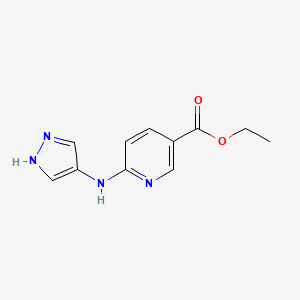

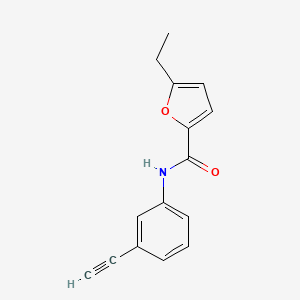
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
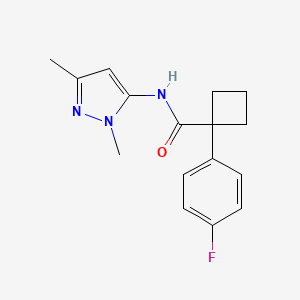
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
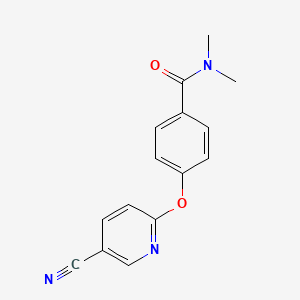
![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)